molecular formula C11H15F3O4SSi B6314255 2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate CAS No. 881009-83-2

2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate

Cat. No. B6314255
CAS RN: 881009-83-2
M. Wt: 328.38 g/mol
InChI Key: JORPFFMUOIUVHO-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate (2-MTPTS) is an organosulfonate compound that is used in a variety of scientific research applications. It is a relatively new compound, having been developed in the late 1990s. It is a versatile compound with a wide range of applications in both organic and inorganic chemistry. It has been used in a variety of research fields, including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Powerful Catalyst in Acylation Reactions

2-Methoxy-6-(trimethylsilyl)phenyl trifluoromethanesulfonate serves as an excellent catalyst for acylation reactions of alcohols with acid anhydrides. This method efficiently acylates a wide range of alcohols, including primary, secondary, tertiary, and allylic alcohols, as well as phenols, in significantly less time compared to standard conditions (Procopiou et al., 1998).

Versatile Precursor to o-Benzyne

This compound is an efficient precursor to o-benzyne, crucial in organic synthesis. Its synthesis involves a three-step sequence starting from phenol, delivering the desired silyltriflate in good overall yield (Bronner & Garg, 2009).

Improved Synthesis Method

Modifications to existing synthesis methods of this compound have led to a reduction in reaction time and eliminated the use of organolithium reagents. This new procedure enhances the yield and efficiency of producing the benzyne precursor (Atkinson et al., 2010).

Catalysis in Amidoalkylation and Diels-Alder Reactions

The compound is effective in catalyzing amidoalkylation of silylenolethers, leading to the synthesis of significant organic compounds (Pilli & Dias, 1991). It also accelerates the Diels-Alder reaction under mild conditions by forming cationic intermediates (Hashimoto et al., 1992).

Prins Cyclization and Peptide Synthesis

Trimethylsilyl trifluoromethanesulfonate catalyzes Prins cyclization of acrylyl enol ethers to dihydropyrans, used in the synthesis of natural products (Sultana et al., 2013). It also plays a role in peptide synthesis, particularly in cleaving benzyl-type protecting groups (Fujii et al., 1987).

properties

IUPAC Name

(2-methoxy-6-trimethylsilylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3O4SSi/c1-17-8-6-5-7-9(20(2,3)4)10(8)18-19(15,16)11(12,13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORPFFMUOIUVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3O4SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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